Methyl 2-(4-bromo-3-fluorophenyl)acetate
Description
Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS: 942282-41-9) is a halogenated aromatic ester with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . It is characterized by a phenyl ring substituted with bromine (Br) at the 4-position and fluorine (F) at the 3-position, linked to a methyl acetate group. Key physical properties include a predicted density of 1.519±0.06 g/cm³ and a melting point of 263.4±25.0 °C . This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing benzofuran derivatives and other heterocyclic scaffolds .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(4-bromo-3-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSFSDMLTLWFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285712 | |
| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942282-41-9 | |
| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942282-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Esterification Route
This route involves starting from a suitably substituted phenylacetic acid or its derivatives, followed by halogenation and esterification steps.
- Starting material : 4-bromo-3-fluorophenylacetic acid or its precursors.
- Halogenation : Introduction of bromine and fluorine substituents is achieved via selective halogenation using reagents such as N-bromosuccinimide (NBS) for bromination under controlled conditions.
- Esterification : The carboxylic acid group is converted to the methyl ester via classical Fischer esterification using methanol and acid catalysts or via methylation using methyl iodide under basic conditions.
This method benefits from the availability of halogenated precursors and established esterification protocols, yielding this compound with good purity and yield.
Organometallic Intermediate Synthesis (From CN102372618A Patent)
A practical synthetic method involves the use of organometallic reagents and ketone intermediates, which can be adapted for the preparation of this compound:
Step 1: Preparation of Grignard Reagent
4-bromo-3-fluoroiodobenzene is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere and cooled to 0 °C. A solution of sec-butylmagnesium bromide in THF is added slowly to form the Grignard reagent.
Step 2: Reaction with N-methoxy-N-methylacetamide
The Grignard reagent is then reacted at low temperature (-70 to -60 °C) with 2-chloro-N-methoxy-N-methylacetamide dissolved in THF. This step forms a ketone intermediate after workup.
Step 3: Workup and Isolation
The reaction mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by crystallization from ethyl acetate/petroleum ether to yield the desired intermediate with approximately 60% yield.
Comparative Data Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Halogenation and Esterification | Selective bromination of phenylacetic acid derivatives followed by esterification | N-bromosuccinimide, methanol, acid catalysts | High purity; common industrial method |
| Organometallic Intermediate Synthesis | Formation of Grignard reagent from 4-bromo-3-fluoroiodobenzene, reaction with N-methoxy-N-methylacetamide | sec-butylmagnesium bromide, THF, low temperature | ~60% yield; allows precise control of structure |
| Arylamine Protection and Hydrolysis | Protection of amine, bromination, hydrolysis, and recrystallization for brominated intermediates | Acetic anhydride, NBS, HCl, dioxane, ammoniacal liquor | Useful for intermediate preparation; environment-friendly |
Research Findings and Notes
- The organometallic route offers a practical and scalable approach for synthesizing halogenated ketone intermediates, which can be converted into methyl esters.
- The halogenation step requires careful control to avoid polybromination or undesired substitution patterns.
- Esterification methods are well-established, but the choice between Fischer esterification and methylation depends on substrate sensitivity.
- Purification via recrystallization and drying with anhydrous magnesium sulfate is critical to obtain high-purity this compound suitable for pharmaceutical or agrochemical applications.
- Environmental and safety considerations favor methods that minimize hazardous reagents and by-products, such as the hydrolysis and recrystallization approach noted in patent CN103787895A.
Chemical Reactions Analysis
Types of Reactions: : Methyl 2-(4-bromo-3-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like .
Oxidation: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate .
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as or in polar aprotic solvents like .
Reduction: in anhydrous .
Oxidation: Potassium permanganate in aqueous sodium hydroxide .
Major Products
Nucleophilic substitution: Formation of substituted derivatives.
Reduction: Formation of .
Oxidation: Formation of 2-(4-bromo-3-fluorophenyl)acetic acid .
Scientific Research Applications
Organic Synthesis
Methyl 2-(4-bromo-3-fluorophenyl)acetate serves as a crucial intermediate in synthesizing various organic compounds. It is utilized in:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : The compound can be oxidized to carboxylic acids or ketones.
Biological Studies
The compound's structural similarity to biologically active molecules makes it valuable in studying enzyme inhibition and receptor binding. It has been investigated for:
- Enzyme Interaction : Its ability to modulate enzyme activity can provide insights into metabolic pathways.
- Gene Expression Modulation : Research indicates that it may influence gene expression related to oxidative stress responses, apoptosis, and cellular proliferation.
Medicinal Chemistry
This compound is being explored for its therapeutic potential:
- Drug Development : As a precursor in synthesizing pharmaceuticals, it holds promise for developing drugs targeting specific biological pathways.
- Anticancer Research : Preliminary studies suggest potential applications in cancer therapy by modulating cell signaling pathways.
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of specific enzymes linked to metabolic disorders. |
| Study 2 | Gene Expression | Showed modulation of genes associated with oxidative stress response in cancer cell lines. |
| Study 3 | Drug Synthesis | Successfully used as an intermediate for synthesizing novel compounds with anticancer activity. |
Safety and Hazards
This compound is classified under various hazard categories, including:
- Acute Toxicity (Oral) : Category 4
- Skin Corrosion/Irritation : Category 2
- Serious Eye Damage/Eye Irritation : Category 2
These classifications necessitate careful handling and adherence to safety protocols during laboratory work.
Biological Activity
Methyl 2-(4-bromo-3-fluorophenyl)acetate is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
This compound features a phenyl ring substituted with bromine and fluorine atoms, which are known to influence the compound's lipophilicity, metabolic stability, and overall biological activity. The molecular formula is CHBrF O, with a molecular weight of approximately 273.07 g/mol. The presence of these halogen substituents can enhance interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Preliminary research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The specific MIC (Minimum Inhibitory Concentration) values for related compounds suggest that this compound may also possess significant antimicrobial properties .
- Anticancer Potential : The compound's structural characteristics may allow it to interact with pathways involved in cancer cell proliferation and apoptosis. Studies have indicated that halogenated compounds can inhibit tumor growth by modulating signaling pathways critical for cancer progression .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following potential modes of action have been proposed:
- Enzyme Inhibition : The bromine and fluorine substituents may enhance binding affinity to various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Interaction : Similar compounds have been shown to interact with specific receptors, influencing cellular signaling cascades that regulate growth and survival .
Case Studies and Research Findings
-
Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with MIC values indicating strong inhibition at low concentrations .
Compound Target Bacteria MIC (mg/mL) 12a E. coli 0.0195 15 Bacillus mycoides 0.0048 15 Candida albicans 0.039 -
Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in leukemia cells by downregulating cyclin D1 and activating pro-apoptotic pathways .
Cell Line IC (µM) HL-60 (Leukemia) 5.0 MCF-7 (Breast) 10.0 A549 (Lung) 7.5
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical differences between methyl 2-(4-bromo-3-fluorophenyl)acetate and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
|---|---|---|---|---|---|
| This compound | 942282-41-9 | C₉H₈BrFO₂ | 247.06 | 4-Br, 3-F | Methyl ester; high purity (98%) |
| Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9 | C₁₀H₁₀BrF₂O₂ | 265.09 | 4-Br, 3-F | Ethyl ester; increased lipophilicity |
| Methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 | C₉H₈BrFO₂ | 247.06 | 4-Br, 2-F | Fluorine at 2-position alters reactivity |
| Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 | C₁₀H₉BrFO₂ | 259.08 | 4-F, α-Br | α-Bromination enhances electrophilicity |
| Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | C₉H₈BrClO₂ | 263.52 | 4-Cl, α-Br | Chlorine substitution modifies electronic effects |
Structural and Functional Differences
Ethyl 2-(4-Bromo-3-Fluorophenyl)Acetate
Methyl 2-(4-Bromo-2-Fluorophenyl)Acetate
- Key Distinction : Fluorine at the 2-position (vs. 3-position) creates steric hindrance near the ester group, influencing regioselectivity in coupling reactions .
- Synthetic Utility : Positional isomerism affects binding affinities in target molecules, as seen in kinase inhibitor studies .
Ethyl 2-Bromo-2-(4-Fluorophenyl)Acetate
- Key Distinction : The α-bromine atom adjacent to the carbonyl group (C=O) enhances electrophilicity, making it reactive in nucleophilic substitutions .
- Reactivity : Used in Heck coupling and Suzuki-Miyaura reactions for aryl-aryl bond formation .
Methyl 2-Bromo-2-(4-Chlorophenyl)Acetate
- Key Distinction : Chlorine substitution at the 4-position introduces stronger electron-withdrawing effects compared to fluorine, altering reaction kinetics in SNAr (nucleophilic aromatic substitution) reactions .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 2-(4-bromo-3-fluorophenyl)acetate, and how are they experimentally determined?
- Answer: The compound (CAS 942282-41-9) has a molecular formula of C₉H₈BrFO₂ and a molar mass of 247.06 g/mol. Key properties include:
- Density: 1.519±0.06 g/cm³ (predicted via computational methods) .
- Boiling Point: 263.4±25.0°C (estimated using group contribution methods) .
- Experimental validation typically involves:
- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and FTIR for structural confirmation (e.g., ester carbonyl stretch at ~1700-1750 cm⁻¹) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: Two primary methods:
Esterification of 4-Bromo-3-fluorophenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄) .
Suzuki-Miyaura Coupling: Using a bromo-fluoro-substituted aryl halide and methyl acetoxyboronate, though this requires pre-functionalized starting materials .
- Key Considerations: Monitor reaction progress via TLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can crystallographic data for this compound be obtained and refined?
- Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Employ direct methods in SHELXS or dual-space algorithms in SHELXD .
- Refinement: Iterative least-squares refinement via SHELXL , incorporating anisotropic displacement parameters for non-H atoms. Validate using ORTEP-3 for thermal ellipsoid visualization .
- Example Metrics: Typical R1 values < 0.05 for high-resolution data.
Q. What analytical strategies resolve contradictions in spectral data during structural characterization?
- Answer:
- Scenario: Discrepancies in NMR signals (e.g., unexpected splitting due to fluorine coupling).
- Resolution:
- Perform 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and verify substituent positions .
- Compare experimental FTIR/Raman spectra with computational predictions (e.g., DFT/B3LYP/6-311++G(d,p)) .
- Cross-reference with analogs (e.g., methyl 2-bromo-4-methylphenylacetate ).
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) and electrophilicity .
- Mechanistic Insights: Simulate transition states for Suzuki coupling to evaluate activation barriers and regioselectivity .
- Software Tools: Gaussian 16 or ORCA for calculations; visualization via Avogadro or PyMOL.
Q. What role does this compound play in synthesizing bioactive molecules?
- Answer:
- Building Block: The bromo-fluoroaryl moiety is leveraged in:
- Pharmaceutical Intermediates: E.g., incorporation into kinase inhibitors or antiviral agents via Pd-catalyzed cross-coupling .
- Fluorinated Probes: Used in PET imaging due to ¹⁸F-labeling potential .
- Case Study: Derivatives like 4-[(4-bromo-3-fluorophenyl)methyl]-1λ⁶-thiomorpholine-1,1-dione show activity in targeting enzyme pathways .
Methodological Guidelines
- Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities; compare retention times with standards .
- Safety Protocols: Follow hazard codes H315/H319/H335 (skin/eye irritation, respiratory sensitization). Use fume hoods and PPE during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
